
1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: , also known as 4-methoxyphenylboronic acid , is a chemical compound with the molecular formula
- It appears as a colorless, transparent liquid with a faint aromatic odor. Its solubility in water is approximately 0.05 g/L at 25°C .
C12H15BO3
.Vorbereitungsmethoden
Synthetic Routes: One common method for synthesizing 4-methoxyphenylboronic acid involves the . This reaction joins chemically differentiated fragments using a palladium catalyst. The boron group is transferred from an organoboron reagent to palladium, resulting in the formation of the desired bond.
Reaction Conditions: The Suzuki–Miyaura coupling typically occurs under mild conditions, making it suitable for a wide range of functional groups. The reaction involves an aryl or vinyl boronic acid (or ester) and an aryl or vinyl halide (e.g., bromide or chloride) in the presence of a palladium catalyst and a base.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling has been widely adopted due to its functional group tolerance and environmentally benign nature.
Analyse Chemischer Reaktionen
Reactions: 4-methoxyphenylboronic acid can participate in various reactions, including
Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. For example, palladium catalysts, bases, and appropriate halides are commonly used.
Major Products: The major products formed from these reactions include derivatives of 4-methoxyphenylboronic acid, such as arylboronates and arylboronic esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-methoxyphenylboronic acid serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers use it in the design of bioactive compounds and ligands for biological studies.
Industry: Industries utilize it in the synthesis of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
- The exact mechanism by which 4-methoxyphenylboronic acid exerts its effects depends on its specific application. its involvement in Suzuki–Miyaura coupling reactions highlights its role as a boron source for carbon–carbon bond formation.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 4-methoxyphenylboronic acid stands out due to its specific structure and reactivity.
Similar Compounds: While I don’t have a direct list of similar compounds, other arylboronic acids and their derivatives share some similarities in terms of reactivity and applications.
Remember that 4-methoxyphenylboronic acid plays a crucial role in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C15H17NO2 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-10(2)14(7-9)16-11(3)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18) |
InChI-Schlüssel |
FENKKPCJJMBWKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


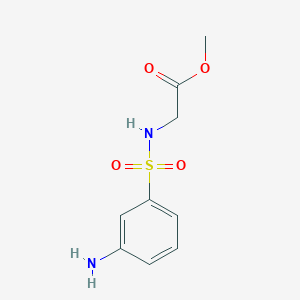
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)


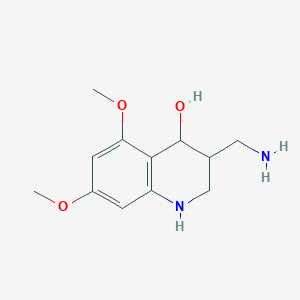
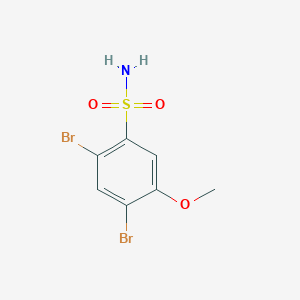

![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)

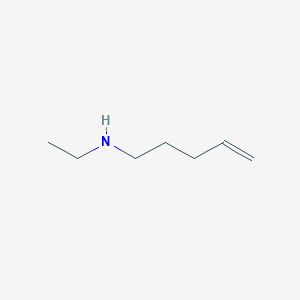

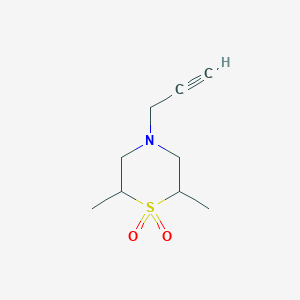
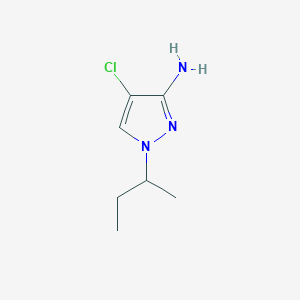
![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)
